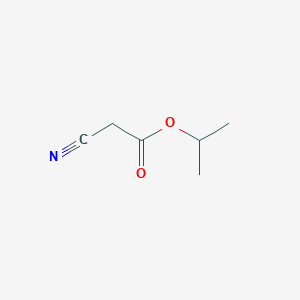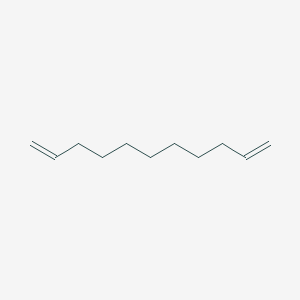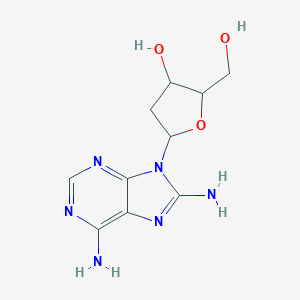
Difluorodisulfane
Overview
Description
Difluorodisulfane, also known as disulfur difluoride, is an inorganic compound with the chemical formula S₂F₂. It is a halide of sulfur and is known for its unique chain structure, where two sulfur atoms are bonded to two fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluorodisulfane can be synthesized through several methods. One common method involves the reaction of sulfur dichloride with potassium fluoride or mercury(II) fluoride at low pressures. The reaction proceeds as follows :
S8+8AgF2→4S2F2+8AgF
Another method involves the dimerization of sulfur difluoride (SF₂) under controlled conditions. This reaction is reversible and can be represented as:
2SF2⇌FSSF3
Industrial Production Methods
Industrial production of this compound typically involves the fluorination of sulfur using silver(II) fluoride in a strictly dry container at elevated temperatures (around 125°C). The separation of sulfur fluorides can be achieved by low-temperature distillation .
Chemical Reactions Analysis
Types of Reactions
Difluorodisulfane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form thionyl fluoride.
Reduction: Can be reduced to sulfur and sulfur tetrafluoride.
Substitution: Reacts with water to form sulfur dioxide, sulfur, and hydrogen fluoride.
Common Reagents and Conditions
Oxidation: Reacts with oxygen gas at ambient conditions.
Reduction: Catalyzed by metal fluorides.
Substitution: Hydrolyzed with water.
Major Products Formed
Oxidation: Thionyl fluoride.
Reduction: Sulfur and sulfur tetrafluoride.
Substitution: Sulfur dioxide, sulfur, and hydrogen fluoride
Scientific Research Applications
Difluorodisulfane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organofluorine compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of difluorodisulfane involves its reactivity with various chemical species. It can form reactive intermediates, such as hydrogen sulfide fluoride, which can further react to form other compounds. The molecular targets and pathways involved in its reactions include the formation and breaking of sulfur-fluorine and sulfur-sulfur bonds .
Comparison with Similar Compounds
Similar Compounds
Sulfur tetrafluoride (SF₄): A colorless gas used in the preparation of organofluorine compounds.
Disulfur dichloride (S₂Cl₂): An amber oily liquid used in the synthesis of sulfur-containing compounds.
Oxygen difluoride (OF₂): A strong oxidizer used in rocketry.
Uniqueness
Difluorodisulfane is unique due to its chain structure and the presence of both sulfur and fluorine atoms. This structure imparts distinct reactivity and properties compared to other sulfur fluorides .
Properties
IUPAC Name |
fluorosulfanyl thiohypofluorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2S2/c1-3-4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDSFVCSLPKNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FSSF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2S2 | |
| Record name | difluorodisulfane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160058 | |
| Record name | Disulfur difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13709-35-8 | |
| Record name | Sulfur fluoride (S2F2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluorodisulfane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfur difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















